REACTION_CXSMILES
|
[BH4-].[Na+].CO.[N:5]1[CH:10]=[C:9]([CH:11]=[N:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:8]=[N:7][CH:6]=1.C(O)(=O)C>O1CCCC1.C(OCC)(=O)C.O>[N:7]1[CH:8]=[C:9]([CH2:11][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=[N:5][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.868 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
product
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C=NC1=NC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
WASH
|
Details
|
eluting with a 10% methanol
|
Type
|
CUSTOM
|
Details
|
Upon reaction completion, acetic acid (3 mL)
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was briefly stirred
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1N aqueous sodium hydroxide solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure at 50° C
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude oil was dissolved in dichloromethane (50 mL)
|
Type
|
WASH
|
Details
|
the solution was eluted through a plug of silica gel (100 g) with ethyl acetate (3 L)
|
Type
|
CONCENTRATION
|
Details
|
The eluant was concentrated to a yellow-orange oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)CNC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.909 g | |
YIELD: PERCENTYIELD | 63.4% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |